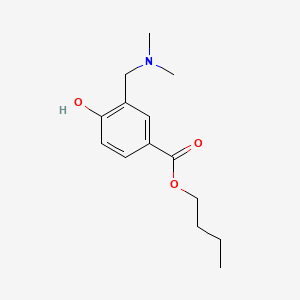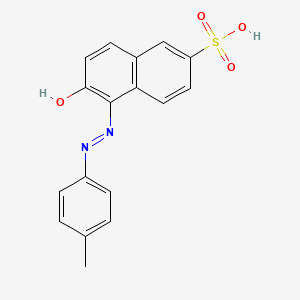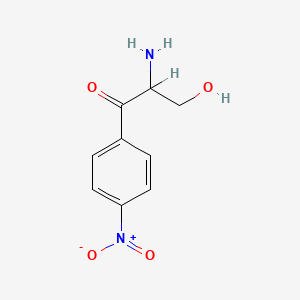![molecular formula C19H15NO3 B14737613 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole CAS No. 6296-56-6](/img/structure/B14737613.png)
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid or a metal catalyst like titanium dioxide (TiO2) under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad range of biological activities.
2-Phenylbenzoxazole: A derivative with similar structural features but different substituents, leading to variations in biological activity.
2-(4-Methoxyphenyl)benzoxazole: Another derivative with a methoxy group at a different position, affecting its chemical and biological properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
6296-56-6 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C19H15NO3/c1-21-15-9-8-13(11-17(15)22-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)23-19/h3-11H,1-2H3 |
InChI Key |
OQCLFYAMGYCFGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















